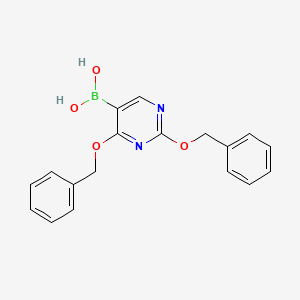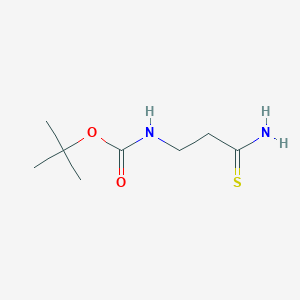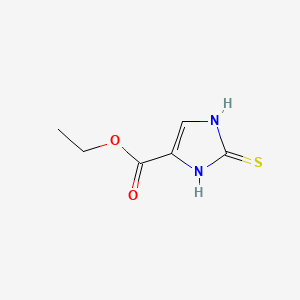![molecular formula C15H12O4 B1270866 Ácido 2-(2-(benzo[d][1,3]dioxol-5-il)fenil)acético CAS No. 669713-74-0](/img/structure/B1270866.png)
Ácido 2-(2-(benzo[d][1,3]dioxol-5-il)fenil)acético
Descripción general
Descripción
“2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.25 g/mol . The compound is also known by other names such as “2-Biphenyl-[1,3]dioxol-5-yl-acetic acid” and "2-[2-(1,3-benzodioxol-5-yl)phenyl]acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid” consists of a 1,3-benzodioxole ring system attached to a phenyl group and an acetic acid group . The InChI string for this compound is "InChI=1S/C15H12O4/c16-15(17)8-10-3-1-2-4-12(10)11-5-6-13-14(7-11)19-9-18-13/h1-7H,8-9H2,(H,16,17)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3 value of 3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55.8 Ų . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto ha demostrado potencial en el desarrollo de nuevos agentes terapéuticos. Su estructura es similar a la de compuestos conocidos por sus propiedades antiinflamatorias, lo que sugiere que podría utilizarse para crear tratamientos para afecciones como la artritis reumatoide y la artrosis .
Estudios de Tratamiento del Cáncer
Los derivados de este compuesto se han evaluado por sus propiedades anticancerígenas. La investigación indica que pueden exhibir una buena selectividad entre las células cancerosas y las células normales, lo cual es crucial para minimizar los efectos secundarios en las terapias contra el cáncer .
Safety and Hazards
Mecanismo De Acción
Target of Action
Some studies suggest that benzodioxol derivatives can exhibit potent activities against certain cancer cell lines and α-amylase .
Mode of Action
It’s known that benzodioxol derivatives can induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
It’s suggested that benzodioxol derivatives can inhibit α-amylase, which plays a crucial role in carbohydrate metabolism .
Result of Action
Some benzodioxol derivatives have shown potent activities against certain cancer cell lines and α-amylase .
Análisis Bioquímico
Biochemical Properties
2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of prostaglandins, which are involved in inflammation and pain signaling . The compound’s interaction with COX enzymes involves binding to the active site, preventing the conversion of arachidonic acid to prostaglandin H2 . Additionally, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid has been found to interact with other proteins and enzymes, such as α-amylase, indicating its potential role in metabolic regulation .
Cellular Effects
The effects of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it has been demonstrated to inhibit the proliferation of cancer cells, such as HeLa cells, by inducing apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . Furthermore, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and reduced cell viability in cancer cells .
Molecular Mechanism
At the molecular level, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid exerts its effects through several mechanisms. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with other biomolecules, such as α-amylase, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to a decrease in the breakdown of complex carbohydrates, affecting glucose metabolism. The compound also modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the effects of the compound on cellular function have been observed to change over time, with prolonged exposure leading to increased apoptosis and reduced cell viability . In in vivo studies, the compound’s effects on inflammation and pain relief have been shown to persist for several hours after administration, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and pain without significant adverse effects . At higher doses, it can cause gastrointestinal side effects, such as ulcers and bleeding, due to its inhibition of COX-1, which is involved in maintaining the protective lining of the stomach . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to balance efficacy and safety .
Metabolic Pathways
2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid is involved in several metabolic pathways, primarily through its interaction with COX enzymes and α-amylase . The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with α-amylase affects carbohydrate metabolism by reducing the breakdown of starch into glucose . These interactions highlight the compound’s potential role in regulating metabolic processes and its therapeutic potential in conditions such as inflammation and diabetes .
Transport and Distribution
The transport and distribution of 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid within cells and tissues have been studied to understand its pharmacokinetics. The compound is absorbed into cells through passive diffusion and is distributed throughout the cytoplasm . It can also bind to plasma proteins, which facilitates its transport in the bloodstream and its distribution to various tissues . The compound’s localization within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
Within cells, 2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the cytoplasm allows it to effectively interact with cytosolic enzymes and signaling molecules, thereby exerting its biochemical effects .
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)8-10-3-1-2-4-12(10)11-5-6-13-14(7-11)19-9-18-13/h1-7H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCAXSPPQGOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373479 | |
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-74-0 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















